DB07268

Description

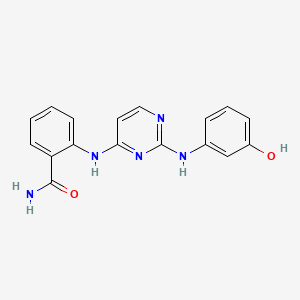

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2/c18-16(24)13-6-1-2-7-14(13)21-15-8-9-19-17(22-15)20-11-4-3-5-12(23)10-11/h1-10,23H,(H2,18,24)(H2,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPKKGUGRGRSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC=C2)NC3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929007-72-7 | |

| Record name | DB-07268 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929007727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DB-07268 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU563H6ION | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DB07268

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB07268 is a potent and selective small molecule inhibitor of c-Jun N-terminal kinase 1 (JNK1). This technical guide delineates the mechanism of action of this compound, providing a comprehensive overview of its biochemical activity, its effects in cellular systems, and the underlying signaling pathways. This document includes quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and drug development efforts.

Introduction

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. The JNK signaling pathway is implicated in a wide array of physiological and pathological processes, such as inflammation, apoptosis, and cell differentiation. Dysregulation of the JNK pathway has been linked to numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.

There are three main JNK isoforms: JNK1, JNK2, and JNK3. JNK1 and JNK2 are ubiquitously expressed, whereas JNK3 is predominantly found in the brain, heart, and testes. The development of selective JNK inhibitors is of significant interest for therapeutic intervention in these disease states. This compound has emerged as a potent and selective inhibitor of JNK1, making it a valuable tool for dissecting the specific roles of this isoform and a potential starting point for the development of novel therapeutics.

Biochemical Activity and Selectivity

This compound is a highly potent inhibitor of JNK1, exhibiting an IC50 value of 9 nM in a cell-free assay.[1][2] Its selectivity has been profiled against a panel of other kinases, demonstrating a significant preference for JNK1.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Fold Selectivity vs. JNK1 |

| JNK1 | 9 | 1 |

| CHK1 | 820 | 91 |

| PLK | >630 | >70 |

| CK2 | >810 | >90 |

| PAK4 | 5500 | 611 |

| AKT1 | 15000 | 1667 |

| ERK2 | 25000 | 2778 |

Data compiled from multiple sources.[2][3] The selectivity data indicates that this compound is at least 70- to 90-fold more potent against JNK1 than CHK1, PLK, and CK2.[1][3]

Mechanism of Action: Inhibition of the JNK Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of JNK1. The JNK signaling cascade is a multi-tiered pathway that relays extracellular signals to intracellular targets, culminating in the phosphorylation of various transcription factors and other proteins.

The JNK Signaling Cascade

The JNK signaling pathway is initiated by a variety of extracellular stimuli that activate upstream Mitogen-Activated Protein Kinase Kinase Kinases (MAP3Ks or MKKKs). These MAP3Ks then phosphorylate and activate MAP2Ks (MKK4 and MKK7), which in turn dually phosphorylate JNKs on threonine and tyrosine residues within their activation loop, leading to their activation. Activated JNKs then phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun at Ser63 and Ser73, which enhances its transcriptional activity.

Caption: The JNK1 Signaling Pathway and the inhibitory action of this compound.

Cellular Effects of this compound

In cellular contexts, inhibition of JNK1 by this compound has been shown to have significant effects on downstream signaling and cellular fate. For instance, pretreatment with this compound can significantly reduce combination-induced cell death.[2] This is consistent with a reduction in apoptosis, as evidenced by a decrease in the activation of p53 and the pro-apoptotic protein Bim.[2] Furthermore, this compound has been observed to decrease levels of reactive oxygen species (ROS) in cells.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro JNK1 Kinase Inhibition Assay

The potency of this compound against JNK1 was determined in a cell-free enzymatic assay. While the specific protocol from the original publication by Liu et al. (2007) is the gold standard, a general protocol for a radioactive filter-binding assay is provided below.

Objective: To determine the IC50 of this compound against JNK1.

Materials:

-

Recombinant human JNK1 enzyme

-

GST-c-Jun (1-79) as substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

-

This compound stock solution (in DMSO)

-

96-well filter plates (e.g., Millipore MAPH)

-

Phosphoric acid (1%)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.

-

In a 96-well plate, add the JNK1 enzyme, the GST-c-Jun substrate, and the diluted this compound or DMSO vehicle control.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate and wash several times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Caption: General workflow for a radioactive JNK1 kinase inhibition assay.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on cell viability.

Materials:

-

Cells of interest (e.g., HEK293)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the levels of intracellular ROS following treatment with this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

2',7'-dichlorofluorescin diacetate (DCF-DA)

-

Phosphate-buffered saline (PBS)

-

96-well black-walled, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with this compound or a positive control (e.g., H₂O₂) for the desired time.

-

Remove the treatment medium and wash the cells with PBS.

-

Load the cells with DCF-DA (e.g., 10 µM in PBS) and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess DCF-DA.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

-

Normalize the fluorescence intensity to the number of cells or protein concentration.

Conclusion

This compound is a potent and selective inhibitor of JNK1 that serves as a valuable pharmacological tool for investigating the roles of JNK1 in various cellular processes and disease models. Its mechanism of action is centered on the direct inhibition of JNK1 kinase activity, leading to the modulation of downstream signaling events, including the reduction of apoptosis and oxidative stress. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of JNK signaling. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to explore its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme Kinetics and Interaction Studies for Human JNK1β1 and Substrates Activating Transcription Factor 2 (ATF2) and c-Jun N-terminal kinase (c-Jun) - PMC [pmc.ncbi.nlm.nih.gov]

DB07268: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB07268 is a potent and selective inhibitor of c-Jun N-terminal kinase 1 (JNK1), a key signaling protein implicated in various inflammatory diseases, neurodegenerative disorders, and cancer. This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of this compound. It includes detailed experimental protocols, quantitative data on its inhibitory activity, and visualizations of its mechanism of action and synthetic pathway.

Discovery and Mechanism of Action

This compound was identified as a potent JNK1 inhibitor through the screening of a 4-anilinopyrimidine library.[1] It belongs to a class of ATP-competitive inhibitors that target the kinase domain of JNK1.

Signaling Pathway

JNK1 is a member of the mitogen-activated protein kinase (MAPK) family. It is activated in response to various cellular stresses, such as inflammatory cytokines, UV radiation, and oxidative stress. Once activated, JNK1 phosphorylates a range of downstream substrates, including the transcription factor c-Jun, leading to the regulation of gene expression involved in apoptosis, inflammation, and cell proliferation. This compound exerts its effect by binding to the ATP-binding site of JNK1, thereby preventing the phosphorylation of its substrates.

In Vitro Inhibitory Activity

This compound is a highly potent inhibitor of JNK1 with a reported IC50 value of 9 nM.[2][3][4] Its selectivity has been profiled against a panel of other kinases, demonstrating significantly lower potency for related enzymes.

| Kinase Target | IC50 (µM) |

| JNK1 | 0.009 |

| CHK1 | 0.82 |

| PAK4 | 5.5 |

| AKT1 | 15 |

| ERK2 | 25 |

| Table 1: In vitro inhibitory activity of this compound against various kinases.[2] |

Synthesis of this compound

The synthesis of this compound, chemically known as 2-((2-((3-hydroxyphenyl)amino)pyrimidin-4-yl)amino)benzamide, involves a multi-step process. A plausible synthetic route based on the general synthesis of 4-anilinopyrimidines is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-chloro-N-(3-hydroxyphenyl)pyrimidin-4-amine (Intermediate 1)

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol, add 3-aminophenol (1.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired intermediate.

Step 2: Synthesis of 2-((2-((3-hydroxyphenyl)amino)pyrimidin-4-yl)amino)benzamide (this compound)

-

In a reaction vessel, combine 2-chloro-N-(3-hydroxyphenyl)pyrimidin-4-amine (1.0 eq), 2-aminobenzamide (1.1 eq), a palladium catalyst such as Pd2(dba)3 (0.05 eq), and a ligand like Xantphos (0.1 eq).

-

Add a base, for example, cesium carbonate (Cs2CO3) (2.0 eq), and a solvent such as 1,4-dioxane.

-

Degas the mixture with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 100-110 °C for 12-18 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography or recrystallization to obtain this compound.

Preclinical Evaluation

JNK1 Kinase Assay Protocol

The inhibitory activity of this compound against JNK1 can be determined using a variety of in vitro kinase assays. A representative protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is provided below.

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

In a 384-well plate, add the JNK1 enzyme, a fluorescently labeled substrate (e.g., ATF2), and varying concentrations of this compound.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Initiate the kinase reaction by adding a solution of ATP.

-

Allow the reaction to proceed for a set time (e.g., 90 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Add detection reagents, including a labeled antibody that specifically recognizes the phosphorylated substrate.

-

Incubate for 60 minutes to allow for antibody binding.

-

Measure the TR-FRET signal using a suitable plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Clinical Trials

To date, there are no publicly disclosed clinical trials specifically for this compound. The development of JNK inhibitors has faced challenges, and further preclinical studies would be required to advance this compound into clinical evaluation.

Conclusion

This compound is a potent and selective JNK1 inhibitor with a well-defined mechanism of action. The synthetic route to this compound is accessible, and its in vitro activity is well-characterized. While it represents a valuable tool for preclinical research into the role of JNK1 in disease, further investigation into its pharmacokinetic properties, in vivo efficacy, and safety profile is necessary to determine its therapeutic potential.

References

An In-depth Technical Guide to 2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological evaluation of 2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide, a substituted aminopyrimidine identified as a potential protein kinase inhibitor.[1] This document is intended for researchers, scientists, and professionals in the field of drug development. It details the compound's molecular characteristics, outlines a general synthetic approach, and provides standardized protocols for assessing its biological activity. While specific quantitative data on the kinase inhibition profile and cellular effects of this particular compound are not extensively available in the public domain, this guide offers the established methodologies for its characterization.

Compound Structure and Properties

2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide is an organic compound belonging to the benzamide and aminopyrimidine classes.[1] Its structure is characterized by a central pyrimidine ring substituted at the 2- and 4-positions with 3-hydroxyanilino and 2-benzamido groups, respectively.

Table 1: Chemical and Physical Properties [1]

| Property | Value |

| IUPAC Name | 2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide |

| Molecular Formula | C₁₇H₁₅N₅O₂ |

| Molecular Weight | 321.33 g/mol |

| CAS Number | 929007-72-7 |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC=C2)NC3=CC(=CC=C3)O |

| InChI Key | QHPKKGUGRGRSGA-UHFFFAOYSA-N |

Synthesis Methodology

The synthesis of 2,4-disubstituted pyrimidine derivatives such as the title compound typically proceeds through a sequential nucleophilic aromatic substitution (SNAr) reaction starting from a dihalopyrimidine. A general and adaptable protocol is provided below.

Experimental Protocol: Synthesis of 2,4-Disubstituted Pyrimidines

This protocol outlines a common method for synthesizing 2,4-diaminopyrimidine derivatives.

Materials:

-

2,4-dichloropyrimidine

-

3-aminophenol

-

2-aminobenzamide

-

A suitable base (e.g., Diisopropylethylamine (DIPEA) or potassium carbonate)

-

A suitable solvent (e.g., Isopropanol, Dimethylformamide (DMF), or Dioxane)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

First Nucleophilic Substitution:

-

Dissolve 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent in a round-bottom flask.

-

Add 3-aminophenol (1 equivalent) and the base (1.1 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the intermediate product, 2-chloro-N-(3-hydroxyphenyl)pyrimidin-4-amine, is formed.

-

-

Second Nucleophilic Substitution:

-

To the reaction mixture containing the intermediate, add 2-aminobenzamide (1 equivalent) and an additional equivalent of the base.

-

Heat the reaction mixture to drive the second substitution. The reaction temperature and time will need to be optimized. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Partition the mixture between an organic solvent like ethyl acetate and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

-

Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

-

Logical Workflow for Synthesis:

Caption: Synthetic workflow for 2,4-disubstituted pyrimidines.

Biological Evaluation

As a putative protein kinase inhibitor, the biological activity of 2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide would be assessed through in vitro kinase inhibition assays and cell-based proliferation assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a specific kinase.

Experimental Protocol: ATP-Competitive Kinase Assay

Materials:

-

Purified recombinant kinase of interest

-

Specific peptide or protein substrate for the kinase

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence/fluorescence-based assays)

-

Kinase reaction buffer (typically containing MgCl₂)

-

2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide (test compound) dissolved in DMSO

-

96-well or 384-well microplates

-

Detection reagents (e.g., for radiometric, luminescence, or fluorescence detection)

-

Microplate reader, scintillation counter, or other appropriate detection instrument

Procedure:

-

Reaction Setup:

-

In a microplate, prepare a reaction mixture containing the purified kinase and its substrate in the kinase reaction buffer.

-

Add the test compound at various concentrations (typically a serial dilution). Include a vehicle control (DMSO only).

-

-

Reaction Initiation:

-

Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase to accurately determine the potency of competitive inhibitors.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

-

Termination and Detection:

-

Stop the reaction using an appropriate method (e.g., adding EDTA for ATP-dependent assays).

-

Quantify the amount of phosphorylated substrate or the amount of ATP consumed.

-

Radiometric: Capture the phosphorylated substrate on a filter and measure radioactivity.

-

Luminescence/Fluorescence: Use a commercial kit (e.g., ADP-Glo™) that measures the amount of ADP produced or ATP remaining.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Workflow for In Vitro Kinase Assay:

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the cytotoxic or cytostatic effect of the compound on cancer cell lines. The MTT assay is a common method for this purpose.

Experimental Protocol: MTT Cell Viability Assay

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide (test compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution to each well.

-

Incubate the plate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[2]

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

-

Workflow for MTT Cell Viability Assay:

Caption: Experimental workflow for an MTT cell viability assay.

Potential Signaling Pathways

While the specific signaling pathways targeted by 2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide are not definitively established in publicly available literature, its structural class as a protein kinase inhibitor suggests potential involvement in various cancer-related signaling cascades. Related pyrimidine-based inhibitors have been shown to target kinases involved in pathways such as:

-

Cell Cycle Progression: Inhibition of kinases like Aurora kinases can lead to cell cycle arrest.

-

Proliferation and Survival: Targeting kinases in pathways like the PI3K-Akt-mTOR pathway is a common mechanism for anti-cancer agents.[3]

-

Angiogenesis: Inhibition of receptor tyrosine kinases like VEGFR can disrupt the formation of new blood vessels that supply tumors.

Further investigation, including kinome screening and downstream signaling pathway analysis (e.g., Western blotting for phosphorylated proteins), would be necessary to elucidate the precise mechanism of action of this compound.

Hypothetical Signaling Pathway Inhibition:

Caption: Potential mechanism of kinase inhibition.

Conclusion

2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide represents a molecule of interest within the broader class of pyrimidine-based kinase inhibitors. This guide provides the fundamental structural information and detailed experimental protocols necessary for its synthesis and biological characterization. While specific quantitative data for this compound remains to be published, the methodologies outlined herein provide a robust framework for researchers to undertake a thorough evaluation of its potential as a therapeutic agent. Future studies should focus on determining its kinase selectivity profile, cellular potency, and the specific signaling pathways it modulates to fully understand its therapeutic potential.

References

Technical Guide: DB07268 - A Potent and Selective JNK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB07268 is a small molecule inhibitor that has demonstrated high potency and selectivity for c-Jun N-terminal kinase 1 (JNK1), a key signaling protein implicated in a variety of cellular processes including stress response, apoptosis, and inflammation. This technical guide provides an in-depth overview of this compound, its target protein, binding site, quantitative binding data, the relevant signaling pathway, and detailed experimental protocols for assessing its inhibitory activity.

Target Protein and Binding Site

The primary molecular target of this compound is c-Jun N-terminal kinase 1 (JNK1) . JNK1 is a member of the mitogen-activated protein kinase (MAPK) family. This compound acts as a competitive inhibitor by binding to the ATP binding site of the JNK1 enzyme. By occupying this site, it prevents the binding of ATP, which is essential for the kinase activity of JNK1, thereby inhibiting the phosphorylation of its downstream substrates.

Quantitative Data

The inhibitory potency of this compound against JNK1 and its selectivity over other kinases have been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness.

| Kinase | IC50 |

| JNK1 | 9 nM |

| CHK1 | 0.82 µM |

| PAK4 | 5.5 µM |

| AKT1 | 15 µM |

| ERK2 | 25 µM |

As the data indicates, this compound is a highly potent inhibitor of JNK1 and displays significant selectivity, with IC50 values for other kinases being orders of magnitude higher.

JNK1 Signaling Pathway

JNK1 is a critical component of the JNK signaling pathway, which is activated by various stress stimuli such as inflammatory cytokines, ultraviolet irradiation, and osmotic shock. The activation of this pathway involves a three-tiered kinase cascade.

Upon activation by upstream MAP kinase kinase kinases (MAPKKKs) and MAP kinase kinases (MAPKKs), JNK1 phosphorylates a variety of downstream substrates, most notably the transcription factor c-Jun. Phosphorylation of c-Jun leads to the formation of the AP-1 transcription factor complex, which in turn regulates the expression of genes involved in cellular processes such as apoptosis, inflammation, and proliferation.

Experimental Protocols

The determination of the IC50 value for an inhibitor like this compound typically involves an in vitro kinase assay. Below is a representative protocol based on commonly used methods such as the ADP-Glo™ Kinase Assay or a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

In Vitro JNK1 Kinase Inhibition Assay (ADP-Glo™ Principle)

Objective: To determine the concentration of this compound that inhibits 50% of JNK1 kinase activity.

Materials:

-

Recombinant human JNK1 enzyme

-

JNK1 substrate (e.g., ATF2 peptide)

-

ATP

-

This compound (serially diluted)

-

Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations. Include a DMSO-only control (vehicle).

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

1 µL of diluted this compound or vehicle control.

-

2 µL of JNK1 enzyme solution (concentration determined empirically for optimal signal).

-

2 µL of a substrate/ATP mixture (e.g., 200 nM ATF2 and 1 µM ATP).

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of JNK1 activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for investigating the roles of JNK1 in various physiological and pathological contexts. Its high potency and selectivity make it a suitable probe for dissecting the complexities of the JNK signaling pathway. The provided information and protocols offer a solid foundation for researchers and drug development professionals to effectively utilize and further characterize this potent JNK1 inhibitor.

The Role of JNK1 in Neurodegenerative Diseases: A Technical Guide for Researchers

Introduction

The c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) family, plays a pivotal role in orchestrating cellular responses to a wide array of stress signals, including inflammatory cytokines, oxidative stress, and protein misfolding.[1][2] Within the central nervous system (CNS), the JNK pathway is intricately involved in processes ranging from neuronal development and synaptic plasticity to apoptosis (programmed cell death).[1][3][4] This pathway is activated through a three-tiered kinase cascade, culminating in the activation of JNK isoforms.[5]

Of the three primary JNK genes (JNK1, JNK2, JNK3), JNK1 is ubiquitously expressed and has emerged as a key mediator in the pathogenesis of several neurodegenerative diseases.[5][6][7] Dysregulation of JNK1 activity is linked to neuronal apoptosis, synaptic dysfunction, and neuroinflammation, core features of diseases like Alzheimer's, Parkinson's, and Huntington's.[4][8] Sustained activation of JNK signaling can lead to synaptic damage and neuronal death, contributing to the cognitive and motor deficits observed in these disorders.[8] This guide provides an in-depth examination of the role of JNK1 in neurodegeneration, focusing on its signaling pathways, quantitative impact on disease models, and its potential as a therapeutic target for drug development professionals.

The JNK1 Signaling Pathway

The JNK signaling cascade is initiated by various extracellular and intracellular stress stimuli. These signals activate a MAP kinase kinase kinase (MAP3K), such as ASK1 or MEKK1, which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), primarily MKK4 and MKK7.[5] These dual-specificity kinases then phosphorylate JNK1 on specific threonine and tyrosine residues (Thr183/Tyr185) within its activation loop, leading to its activation.[5][9]

Once activated, JNK1 can translocate to the nucleus to phosphorylate and activate transcription factors like c-Jun, a component of the AP-1 complex.[10] This leads to the transcription of pro-apoptotic genes, including FasL and Bak.[10] In the cytoplasm, JNK1 can directly phosphorylate members of the Bcl-2 family, such as Bim, promoting their pro-apoptotic activity and leading to mitochondrial dysfunction and caspase activation.[10][11] The scaffold protein, JNK-interacting protein 1 (JIP1), plays a crucial role by tethering components of the cascade, ensuring signaling specificity and efficiency.[12][13]

Role of JNK1 in Neurodegenerative Diseases

Alzheimer's Disease (AD)

In Alzheimer's disease, JNK activation is a key event linking amyloid-beta (Aβ) and tau pathologies to neuronal death.[12][14] Studies have shown that Aβ peptides can induce JNK activation, which in turn phosphorylates the amyloid precursor protein (APP), promoting its amyloidogenic cleavage and the production of more Aβ.[8][14][15] Activated JNK is found co-localized with senile plaques and neurofibrillary tangles in postmortem AD brains.[14][15] Furthermore, JNK1 contributes to the hyperphosphorylation of tau, a primary component of tangles, which disrupts microtubule stability and axonal transport.[8][12] The scaffold protein JIP1 is instrumental in this process, as its interaction with the APP intracellular domain (AICD) facilitates JNK activation and subsequent tau pathology.[13][16] Inhibition of JNK has been shown to rescue synaptic loss and reduce Aβ oligomers in AD models.[12]

| Model System | Measurement | Finding | Reference |

| Human AD Frontal Cortex | Western Blot (p-JNK vs Total JNK) | Significant increase in phosphorylated JNK (pJNK) expression compared to controls. | [14] |

| 5xFAD AD Mouse Model (3.5 months) | Biochemical analysis of post-synaptic protein fraction | Statistically significant increase in JNK activation (p < 0.01). | [17] |

| Tg2576 AD Mouse Model | Western Blot (p-JNK) | Significant increased levels of pJNK. | [14] |

| AICD-Transgenic Mice | Western Blot (p-JNK) | Trend of increased p-JNK levels compared to Wild Type. | [16] |

| AICD-Tg Mice lacking JIP1 gene | Western Blot (p-JNK) | Decreased levels of activated JNK compared to AICD-Tg mice. | [13] |

Parkinson's Disease (PD)

The pathogenesis of Parkinson's disease involves the progressive loss of dopaminergic neurons in the substantia nigra.[18][19] JNK signaling is a key contributor to this neurodegenerative process, often triggered by oxidative stress, neurotoxins like MPTP, and the accumulation of misfolded α-synuclein.[6][18][19] Dopamine-induced oxidative stress leads to the activation of the JNK pathway, phosphorylation of c-Jun, and subsequent apoptosis of dopaminergic neurons.[6] Animal models of PD show that inhibition of the JNK pathway, for instance by overexpressing the JNK-binding domain (JBD) of JIP1, protects these neurons from cell death and provides behavioral benefits.[20] While some studies show an increase in the JNK substrate c-Jun in the substantia nigra of PD patients, the direct association of phosphorylated JNK with Lewy bodies (α-synuclein aggregates) is less clear, suggesting JNK's role may be mediated through glial cells or occur early in the pathological cascade.[19]

| Model System | Measurement | Finding | Reference |

| MPTP Mouse Model of PD | Immunohistochemistry | MPTP treatment induced activation (phosphorylation) of JNK. | [20] |

| MPTP Mouse Model with JBD Overexpression | Western Blot (p-JNK, p-c-Jun) | Overexpression of JBD (a JNK inhibitor) inhibited MPTP-induced activation of JNK and c-Jun. | [20] |

| Human PD Substantia Nigra | Immunohistochemistry | Increased nuclear staining of the JNK substrate, c-Jun. | [19] |

| In vitro Dopaminergic Neuron Models | Kinase Assays | Dopamine-induced apoptosis is linked to JNK activation and phosphorylation of c-Jun. | [6] |

Huntington's Disease (HD)

Huntington's disease is caused by a polyglutamine (polyQ) expansion in the huntingtin (Htt) protein, leading to the formation of mutant Htt (mHtt) aggregates and neurotoxicity, particularly in the striatum.[3][21] The expression of mHtt induces a cellular stress response that includes the robust activation of the JNK pathway.[9][21] This activation impairs fast axonal transport by promoting the JNK-mediated phosphorylation of the motor protein kinesin-1, causing it to dissociate from microtubules.[3] Studies in rat models of HD show that increased phosphorylation of the JNK target c-Jun is an early and persistent event following the expression of mHtt.[21] Blockade of the JNK pathway, through inhibitors or dominant-negative mutants of upstream kinases, can mitigate some aspects of HD-related neurotoxicity, such as the loss of the neuronal marker DARPP-32.[21]

| Model System | Measurement | Finding | Reference |

| Rat Model of HD (lentiviral htt171-82Q expression) | Immunohistochemistry (p-c-Jun) | Increased phosphorylation of c-Jun observed from 4 to 13 weeks post-expression. | [21] |

| Rat Model of HD with JNK inhibitors (MEKK1 mutant, JIP-1/IBI) | Immunohistochemistry (DARPP-32) | Overexpression of MEKK1(D1369A) and JIP-1/IBI reduced the polyQ-related loss of DARPP-32 expression. | [21] |

| Cellular Models of HD | Western Blot | Expression of polyQ-containing proteins induces activation of the JNK cascade. | [21] |

Experimental Protocols & Workflows

Accurate assessment of JNK1 activity is crucial for evaluating its role in disease and the efficacy of potential inhibitors. The following are detailed methodologies for key experiments.

General Experimental Workflow

The investigation of JNK1's role typically follows a multi-step process, starting from sample preparation and culminating in data analysis. This workflow ensures a comprehensive assessment of JNK1's activation state and its downstream effects.

Western Blotting for Phospho-JNK1 (p-JNK1)

This protocol is for detecting the activated, phosphorylated form of JNK1 relative to the total JNK1 protein in cell or tissue lysates.

-

1.1. Lysate Preparation:

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For tissues, homogenize in the same lysis buffer on ice.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Collect the supernatant and determine protein concentration using a Bradford or BCA assay.[17]

-

-

1.2. SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

1.3. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-JNK (pThr183/Tyr185) (e.g., Cell Signaling #9252, 1:1000 dilution).[14][22]

-

Wash the membrane 3x for 10 minutes each in TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash again as in the previous step.

-

-

1.4. Detection and Analysis:

JNK1 Kinase Activity Assay

This assay measures the enzymatic activity of JNK1 immunoprecipitated from a cell lysate by quantifying the phosphorylation of a known substrate, such as c-Jun.[23]

-

2.1. Immunoprecipitation (IP) of JNK1:

-

Incubate 200-500 µg of cell lysate with a JNK1-specific antibody for 2-4 hours at 4°C with gentle rotation.[23]

-

Add Protein A/G-agarose beads and incubate for another 1-2 hours.[23]

-

Pellet the beads by centrifugation and wash 2-3 times with lysis buffer and once with kinase assay buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[23][24]

-

-

2.2. Kinase Reaction:

-

Resuspend the bead pellet in 30-50 µL of kinase assay buffer.

-

Add the recombinant substrate (e.g., GST-c-Jun) and ATP (final concentration ~50-100 µM).

-

For a radioactive assay, include 5-10 µCi of [γ-³²P]ATP.[25]

-

Incubate the reaction at 30°C for 30 minutes.[25]

-

Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.

-

-

2.3. Detection:

-

Non-Radioactive: Analyze the reaction products by Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun (Ser73)).[23]

-

Radioactive: Separate proteins by SDS-PAGE, dry the gel, and expose it to autoradiography film to detect the radiolabeled, phosphorylated substrate.[25]

-

Alternatively, luminescent assays like ADP-Glo™ can be used, which measure ADP production as a proxy for kinase activity.[24][26]

-

Immunohistochemistry (IHC) for Phospho-JNK1

This protocol allows for the visualization of activated JNK1 within the anatomical context of brain tissue.

-

3.1. Tissue Preparation:

-

3.2. Staining:

-

Perform antigen retrieval if necessary (e.g., by heating sections in citrate buffer).

-

Permeabilize sections with 0.3% Triton X-100 in PBS.

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1-2 hours.

-

Incubate sections overnight at 4°C with a primary antibody for phospho-JNK validated for IHC (e.g., 1:100-1:250 dilution).[14][27]

-

Wash sections with PBS.

-

-

3.3. Visualization:

-

Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.[27]

-

Develop the signal using a chromogen like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.[27]

-

Alternatively, use a fluorescently-conjugated secondary antibody for immunofluorescence microscopy.

-

-

3.4. Imaging:

-

Counterstain with a nuclear stain like hematoxylin or DAPI.

-

Dehydrate, clear, and mount the sections with coverslips.

-

Image using a bright-field or fluorescence microscope and quantify the number of p-JNK positive cells or signal intensity in specific brain regions.[28]

-

Conclusion and Future Directions

JNK1 has unequivocally emerged as a central player in the molecular machinery of neurodegeneration. Its activation by disease-specific stressors, such as Aβ, α-synuclein, and mHtt, places it at a critical node connecting pathological protein aggregation to downstream events of synaptic failure and neuronal apoptosis.[2][8] The quantitative data from diverse disease models consistently demonstrate a hyperactivation of the JNK pathway, reinforcing its role as a driver of disease progression.

This central role makes JNK1 a compelling therapeutic target.[29][30] The development of specific JNK inhibitors, particularly those that can penetrate the blood-brain barrier, holds significant promise for slowing or halting the neurodegenerative process.[29][30][31] Future research should focus on developing isoform-selective inhibitors to minimize off-target effects, as different JNK isoforms can have distinct or even opposing functions.[3][7] Elucidating the precise upstream activators and downstream substrates of JNK1 in each disease context will be crucial for designing targeted and effective therapeutic strategies for Alzheimer's, Parkinson's, Huntington's, and other devastating neurodegenerative disorders.

References

- 1. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]

- 2. JNK signalling: a possible target to prevent neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Involvement of JNK1 in Neuronal Polarization During Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Hypothesis: JNK signaling is a therapeutic target of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of the c-Jun N-Terminal Kinase-BimEL Signaling Pathway in Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JNK-interacting protein 1 mediates Alzheimer's-like pathological features in AICD-transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ko.case.edu [ko.case.edu]

- 17. JNK Activation Correlates with Cognitive Impairment and Alteration of the Post-Synaptic Element in the 5xFAD AD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of c-Jun N-terminal kinase (JNK) in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Parkinson’s disease-implicated kinases in the brain; insights into disease pathogenesis [frontiersin.org]

- 20. pnas.org [pnas.org]

- 21. Implication of the JNK pathway in a rat model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. SAPK/JNK Antibody | Cell Signaling Technology [cellsignal.com]

- 23. abcam.cn [abcam.cn]

- 24. promega.com [promega.com]

- 25. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 26. JNK1 Kinase Enzyme System Application Note [promega.com]

- 27. dadun.unav.edu [dadun.unav.edu]

- 28. researchgate.net [researchgate.net]

- 29. JNK inhibitors as anti-inflammatory and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. news-medical.net [news-medical.net]

- 31. Kinase inhibitors: Promising therapeutics for neurodegenerative diseases - European Biotechnology Magazine [european-biotechnology.com]

Methodological & Application

Application Notes and Protocols for DB07268: An In Vitro Efficacy and Selectivity Profiling Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro characterization of DB07268, a potent and selective inhibitor of c-Jun N-terminal kinase 1 (JNK1). This compound demonstrates significant potential in preclinical research, and this guide offers comprehensive methodologies for assessing its biochemical potency, cellular activity, and kinase selectivity. The protocols herein describe a cell-free kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50) against JNK1 and a cell-based viability assay to assess its cytotoxic effects. Furthermore, a summary of its selectivity against a panel of other kinases is presented. Diagrams illustrating the JNK signaling pathway and experimental workflows are included to provide a clear conceptual framework for the described assays.

Introduction

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular processes such as proliferation, apoptosis, and inflammation.[1] The JNK signaling cascade is activated by various cellular stresses, including inflammatory cytokines, UV radiation, and oxidative stress.[1] Dysregulation of the JNK pathway has been implicated in numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making it an attractive target for therapeutic intervention.[1][2]

This compound has been identified as a potent and selective inhibitor of JNK1, binding to its ATP-binding site.[3] In cell-free assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 9 nM for JNK1.[4][5] Its selectivity has been demonstrated against other kinases, including CHK1, CK2, and PLK, where it shows significantly lower potency.[4][5] These characteristics make this compound a valuable tool for studying the physiological and pathological roles of JNK1 and a promising lead compound for drug development.

These application notes provide detailed protocols for researchers to independently verify the activity of this compound and to further explore its biological effects in various in vitro models.

Data Presentation

The inhibitory activity of this compound against its primary target, JNK1, and a panel of other kinases is summarized in the table below. This data highlights the potency and selectivity of the compound.

| Kinase Target | IC50 (nM) | Assay Type |

| JNK1 | 9 | Cell-free |

| CHK1 | 820 | Cell-free |

| PLK | - | - |

| CK2 | - | - |

| PAK4 | 5,500 | Cell-free |

| AKT1 | 15,000 | Cell-free |

| ERK2 | 25,000 | Cell-free |

| Data compiled from multiple sources.[4][6][7][8] |

Signaling Pathway

The JNK signaling pathway is a multi-tiered kinase cascade. It is initiated by various stress stimuli that activate MAP kinase kinase kinases (MAP3Ks). These MAP3Ks then phosphorylate and activate MAP kinase kinases (MKK4 and MKK7), which in turn dually phosphorylate and activate JNKs on threonine and tyrosine residues.[7][9] Activated JNKs then translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[7][9] This leads to the transcription of genes involved in various cellular responses, including apoptosis and inflammation.[7][10]

Caption: The JNK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Cell-Free JNK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the IC50 value of this compound against JNK1. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]

Materials:

-

Recombinant human JNK1 enzyme

-

JNK substrate (e.g., recombinant c-Jun or a specific peptide substrate like ATF2)[12]

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in Kinase Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Assay Plate Preparation: Add 1 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.

-

Enzyme Addition: Add 2 µL of JNK1 enzyme diluted in Kinase Assay Buffer to each well. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

-

Substrate/ATP Mix Addition: Prepare a mixture of the JNK substrate and ATP in Kinase Assay Buffer. Add 2 µL of this mixture to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for JNK1.

-

Incubation: Incubate the plate at room temperature for 60 minutes.[11]

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[11]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is used to determine the cytotoxic effects of this compound on a given cell line. The CellTiter-Glo® Assay quantifies ATP, an indicator of metabolically active, viable cells.[2][4]

Materials:

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well opaque-walled cell culture plates

-

Plate reader capable of luminescence detection

Procedure:

-

Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[3]

-

Lysis and Signal Generation: Equilibrate the cell plate to room temperature for approximately 30 minutes.[3] Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of the culture medium.[3]

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent viability for each this compound concentration relative to the DMSO control. Plot the percent viability against the logarithm of the inhibitor concentration to determine the concentration at which cell viability is reduced by 50% (GI50 or IC50 for cytotoxicity).

Experimental Workflow Diagrams

Caption: Workflow for the in vitro JNK1 kinase inhibition assay.

Caption: Workflow for the cell viability assay.

Conclusion

The protocols and data presented in this document provide a robust framework for the in vitro evaluation of this compound. By following these detailed methodologies, researchers can accurately determine the inhibitory potency of this compound against JNK1 and assess its effects on cell viability. The provided information on its kinase selectivity profile further aids in the comprehensive characterization of this compound. These standardized assays are essential for advancing our understanding of the therapeutic potential of JNK1 inhibitors and for the continued development of novel therapeutics targeting this important signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 3. promega.com [promega.com]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]

- 5. selleckchem.com [selleckchem.com]

- 6. ch.promega.com [ch.promega.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. promega.com [promega.com]

- 12. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DB07268 in Cultured Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: DB07268 is a potent and selective inhibitor of c-Jun N-terminal kinase 1 (JNK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4][5] The JNK signaling cascade is critically involved in various cellular processes within the central nervous system, including responses to cellular stress, neuroinflammation, apoptosis, and neuronal plasticity.[6][7][8] Dysregulation of JNK signaling is implicated in the pathogenesis of several neurodegenerative diseases.[6] As a selective JNK1 inhibitor, this compound serves as a valuable pharmacological tool for investigating the role of JNK1 in neuronal function and as a potential starting point for developing neuroprotective therapeutics. These application notes provide essential data and protocols for utilizing this compound in cultured neuronal cell models.

Mechanism of Action

This compound selectively inhibits JNK1 with high potency by binding to its ATP-binding site.[5] The JNKs are activated by a cascade of upstream kinases, typically in response to cellular stressors or inflammatory cytokines.[8] This activation leads to the phosphorylation of various downstream targets, including the transcription factor c-Jun, which subsequently regulates the expression of genes involved in apoptosis and inflammation.[7] By inhibiting JNK1, this compound can effectively block these downstream events, offering a means to study the neuroprotective effects of JNK1 inhibition.[6]

Caption: JNK1 signaling pathway and point of inhibition by this compound.

Data Presentation

Compound Profile & Solubility

Quantitative data for this compound has been compiled from various sources to facilitate experimental design.

| Parameter | Value | Source |

| CAS Number | 929007-72-7 | [2][5] |

| Molecular Formula | C17H15N5O2 | [2] |

| Molecular Weight | 321.33 g/mol | [1][2] |

| Appearance | White to yellow solid | [2] |

| Solubility (DMSO) | ≥ 32 mg/mL (99.59 mM) | [2] |

| Solubility (Water) | Insoluble | [1] |

| Solubility (Ethanol) | Insoluble | [1] |

In Vitro Potency and Selectivity

This compound exhibits high potency for JNK1 and significant selectivity over other kinases.

| Target | IC50 | Selectivity Fold (vs. JNK1) | Source |

| JNK1 | 9 nM | - | [1][2][5][9] |

| CHK1 | 0.82 µM (820 nM) | ~91x | [1][2] |

| CK2 | - | >70-90x | [1][3][9] |

| PLK | - | >70-90x | [1][3][9] |

| PAK4 | 5.5 µM | ~611x | [2] |

| AKT1 | 15 µM | ~1667x | [2] |

| ERK2 | 25 µM | ~2778x | [2] |

Note: Cytotoxicity in non-neuronal HEK293 cells was observed at an IC50 > 30 µM after 24 hours of treatment, suggesting a favorable therapeutic window.[2]

Experimental Protocols

The following protocols provide a general framework for using this compound in cultured neuronal cells. Specific parameters such as cell type, plating density, and treatment duration should be optimized for each experimental model.

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Bring the this compound vial to room temperature before opening.

-

To prepare a 10 mM stock solution , dissolve 3.21 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.[3]

-

Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[2]

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[2][3]

Safety Note: Always handle DMSO in a chemical fume hood and wear appropriate personal protective equipment (PPE).

Protocol 2: General Protocol for Treatment of Cultured Neuronal Cells

Objective: To treat primary or immortalized neuronal cells with this compound to assess its biological effects.

Materials:

-

Cultured neuronal cells (e.g., primary cortical neurons, SH-SY5Y, or Neuro-2a cells)

-

Complete cell culture medium, pre-warmed to 37°C

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Plate neuronal cells at the desired density in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) and allow them to adhere and differentiate according to standard protocols.[10]

-

On the day of treatment, prepare working solutions of this compound by diluting the stock solution in pre-warmed complete culture medium. For example, to achieve a final concentration of 100 nM, perform a serial dilution from the 10 mM stock.

-

Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced toxicity. Prepare a "vehicle control" using the same final concentration of DMSO.

-

Carefully remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 1 hour for pathway analysis, 24-48 hours for viability studies) at 37°C in a humidified incubator with 5% CO2.

-

Proceed with downstream analysis (e.g., cell viability assay, immunofluorescence, western blotting).

Caption: General experimental workflow for testing this compound in neuronal cells.

Protocol 3: Assessing Neuroprotection using a Cell Viability Assay

Objective: To determine if this compound can protect neurons from a toxic insult (e.g., glutamate-induced excitotoxicity or oxidative stress).

Procedure:

-

Seed primary neurons or a relevant cell line in a 96-well plate.

-

Following Protocol 2, pre-treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a vehicle control for 1-2 hours.

-

Introduce a neurotoxic stimulus (e.g., 100 µM glutamate for primary neurons, or 250 µM H₂O₂ for SH-SY5Y cells). Include a "no-stressor" control group.

-

Co-incubate the cells with the inhibitor and the stressor for 24 hours.

-

Assess cell viability using a standard method, such as an MTT, MTS (e.g., CellTiter-Glo®), or LDH release assay, following the manufacturer’s instructions.

-

Quantify the results using a plate reader. Neuroprotection is indicated by a significant increase in viability in the this compound-treated groups compared to the vehicle-treated, stressed group.

Protocol 4: Western Blot Analysis of JNK Pathway Inhibition

Objective: To confirm that this compound inhibits the JNK signaling pathway in neuronal cells by measuring the phosphorylation of its downstream target, c-Jun.

Procedure:

-

Plate cells in 6-well plates and treat with this compound (e.g., 100 nM) or vehicle for 1 hour.

-

Stimulate the JNK pathway by adding a known activator (e.g., anisomycin, 10 µg/mL) for 30-60 minutes.

-

Wash cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-c-Jun (Ser63 or Ser73), total c-Jun, and a loading control (e.g., β-Actin or GAPDH).

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities. A significant reduction in the ratio of phospho-c-Jun to total c-Jun in this compound-treated samples confirms target engagement.

Caption: Logical diagram of this compound-mediated neuroprotection.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. medkoo.com [medkoo.com]

- 5. Sapphire North America [sapphire-usa.com]

- 6. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JNK‐IN‐8, a c‐Jun N‐terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of JNK1 in Neuronal Polarization During Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying MAPK Signaling in vivo with DB07268

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB07268 is a potent and highly selective inhibitor of c-Jun N-terminal kinase 1 (JNK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] With an IC50 value of 9 nM for JNK1, this compound offers a valuable tool for dissecting the role of the JNK signaling cascade in various physiological and pathological processes in vivo.[1] The MAPK pathways, broadly categorized into the ERK, JNK, and p38 cascades, are crucial regulators of cellular processes including proliferation, differentiation, apoptosis, and stress responses.[2] Dysregulation of these pathways is implicated in a multitude of diseases, making specific inhibitors like this compound essential for both basic research and therapeutic development.

These application notes provide a comprehensive guide for utilizing this compound in in vivo studies to investigate MAPK signaling. While specific in vivo studies employing this compound are not yet extensively published, the following protocols are based on established methodologies for other well-characterized JNK inhibitors, such as SP600125, and can be adapted for use with this compound.

Mechanism of Action

This compound selectively inhibits JNK1, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[3] Activated JNK phosphorylates c-Jun at Serine 63 and 73, leading to the formation of the AP-1 transcription factor complex and the subsequent regulation of target gene expression involved in inflammatory and stress responses. By inhibiting JNK1, this compound effectively blocks this signaling cascade.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from in vivo studies using a potent JNK inhibitor like this compound. The data is hypothetical and intended to illustrate the expected outcomes of the described experimental protocols.

Table 1: Pharmacodynamic Effect of this compound on JNK Pathway Activation in a Mouse Model of Lipopolysaccharide (LPS)-Induced Inflammation

| Treatment Group | p-JNK / Total JNK (Relative Densitometry Units) | p-c-Jun / Total c-Jun (Relative Densitometry Units) |

| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |

| LPS (1 mg/kg) + Vehicle | 4.52 ± 0.48 | 5.21 ± 0.55 |

| LPS (1 mg/kg) + this compound (10 mg/kg) | 1.89 ± 0.21 | 1.98 ± 0.23 |

| LPS (1 mg/kg) + this compound (30 mg/kg) | 1.15 ± 0.14 | 1.23 ± 0.18 |

Data are presented as mean ± SEM (n=6 per group). Analysis performed on liver tissue lysates 2 hours post-LPS administration.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression in a Mouse Model of LPS-Induced Inflammation

| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |

| Vehicle Control | 25.4 ± 5.1 | 18.2 ± 4.3 |

| LPS (1 mg/kg) + Vehicle | 875.2 ± 92.3 | 654.8 ± 78.9 |

| LPS (1 mg/kg) + this compound (10 mg/kg) | 412.6 ± 45.7 | 315.4 ± 38.1 |

| LPS (1 mg/kg) + this compound (30 mg/kg) | 158.9 ± 21.5 | 112.7 ± 15.6 |

Data are presented as mean ± SEM (n=6 per group). Serum collected 2 hours post-LPS administration.

Experimental Protocols

The following are detailed protocols for a representative in vivo study to assess the efficacy of this compound in modulating MAPK signaling.

Protocol 1: In vivo Administration of this compound in a Mouse Model of Acute Inflammation

This protocol describes the use of a lipopolysaccharide (LPS)-induced inflammation model in mice to evaluate the in vivo efficacy of a JNK inhibitor.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Male C57BL/6 mice (8-10 weeks old)

-

Syringes and needles for administration

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Preparation of this compound Formulation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare the final dosing solution by sequentially adding PEG300, Tween 80, and saline to the DMSO stock, ensuring the solution is clear and homogenous. Prepare a vehicle control solution using the same solvent mixture without this compound.

-

Animal Grouping: Randomly divide mice into experimental groups (n=6 per group), for example:

-

Group 1: Vehicle control

-

Group 2: LPS + Vehicle

-

Group 3: LPS + this compound (low dose, e.g., 10 mg/kg)

-

Group 4: LPS + this compound (high dose, e.g., 30 mg/kg)

-

-

Inhibitor Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. The volume of injection should be consistent across all animals (e.g., 10 mL/kg).

-

LPS Challenge: 30-60 minutes after inhibitor administration, induce inflammation by injecting LPS (e.g., 1 mg/kg, i.p.) dissolved in sterile saline. Administer an equivalent volume of saline to the vehicle control group.

-

Sample Collection: At a predetermined time point (e.g., 2 hours post-LPS injection), euthanize the mice. Collect blood via cardiac puncture for serum analysis and harvest tissues of interest (e.g., liver, spleen, lung). Immediately snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis.

Protocol 2: Western Blot Analysis of MAPK Pathway Activation

This protocol details the procedure for detecting the phosphorylation status of JNK and its downstream target c-Jun in tissue lysates.

Materials:

-

Frozen tissue samples from Protocol 1

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-JNK (Thr183/Tyr185)

-

Rabbit anti-JNK (total)

-

Rabbit anti-phospho-c-Jun (Ser63)

-

Rabbit anti-c-Jun (total)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Protein Extraction: Homogenize frozen tissue samples in ice-cold RIPA buffer. Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-